2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a triazole ring, chlorophenyl groups, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate chlorophenyl precursors.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the triazole ring.
Condensation with Trifluoromethylphenyl Aldehyde: The final step involves the condensation of the triazole-sulfanyl intermediate with 2-(trifluoromethyl)benzaldehyde to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetohydrazide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or alcohols.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as an antifungal or antimicrobial agent due to the presence of the triazole ring.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Research: Acts as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its application. In medicinal chemistry, it may exert its effects by inhibiting specific enzymes or interacting with cellular targets such as proteins or nucleic acids. The triazole ring is known to bind to metal ions, which can disrupt biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Chlorophenyl Compounds: Molecules containing chlorophenyl groups with varying functional groups.
Trifluoromethylphenyl Compounds: Compounds featuring the trifluoromethylphenyl group with different core structures.
Uniqueness
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H16Cl2F3N5OS |
---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H16Cl2F3N5OS/c25-17-7-5-15(6-8-17)22-32-33-23(34(22)19-11-9-18(26)10-12-19)36-14-21(35)31-30-13-16-3-1-2-4-20(16)24(27,28)29/h1-13H,14H2,(H,31,35)/b30-13- |
InChI Key |
FQNBRZJLSSFBRR-YNFMAFFXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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